Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate

Overview

Description

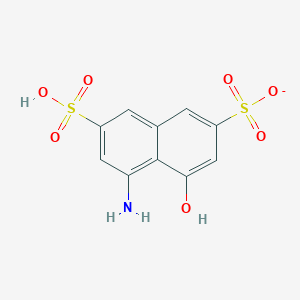

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt is a chemical compound with the molecular formula C10H8NNaO7S2. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. This compound is known for its stability and solubility in water, making it a valuable component in many chemical processes.

Mechanism of Action

Target of Action

The compound is often used as a ligand in chemical reactions A ligand is a molecule that binds to a specific site on a target molecule, often a protein

Mode of Action

This compound has been used successfully for the preparation of 1,2,3-triazoles pharmacophore linked-quinazolinone scaffold . It assists in the click reaction and reduces the loading of copper salt to 2 mol% .

Biochemical Pathways

Its role in the synthesis of 1,2,3-triazoles suggests it may influence pathways involving these structures .

Result of Action

The compound’s action results in the production of 1,2,3-triazole pharmacophore linked-quinazolinone scaffold with high-to-excellent yields .

Action Environment

The compound is water-soluble , suggesting that its action, efficacy, and stability may be influenced by the aqueous environment in which it is used.

Biochemical Analysis

Biochemical Properties

The compound has been used as a ligand in the synthesis of 1,2,3-triazole pharmacophore linked-quinazolinone scaffold . The ligand assists in the click reaction and reduces the loading of copper salt to 2 mol% . This suggests that the compound may interact with enzymes and proteins involved in these reactions, although specific interactions have not been detailed in the literature.

Molecular Mechanism

It is known to participate in click reactions as a ligand, potentially influencing the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt typically involves the sulfonation of naphthalene followed by nitration, reduction, and neutralization steps. The process begins with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated to form 1-nitro-3,6,8-naphthalenetrisulfonic acid. The nitro group is reduced to an amino group using iron powder, resulting in 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, the compound is neutralized with sodium carbonate to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity. The process is carefully monitored to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like iron powder, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with modified functional groups. These derivatives have applications in different fields, including dye production and chemical synthesis.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is used in biochemical assays and as a staining agent.

Industry: The compound is widely used in the production of detergents, plastics, textiles, and paper.

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt

- 1-Amino-8-naphthol-3,6-disulfonic acid monosodium salt

- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt

Uniqueness

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt is unique due to its specific functional groups and their arrangement on the naphthalene ring. This unique structure gives it distinct chemical properties and reactivity, making it valuable in various applications .

Biological Activity

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, also known as 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt , is a compound with significant biological activity, primarily recognized for its applications in dye production and as an analytical reagent. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9NaO6S2

- Molar Mass : 343.3 g/mol

- Appearance : Grayish-brown crystalline powder

- Solubility : Soluble in hot water and alkaline solutions; slightly soluble in cold water and alcohol .

The biological activity of this compound is largely attributed to its ability to form complexes with metal ions. The sulfonate and hydroxyl groups in the molecule interact with metal ions through coordinate covalent bonds, leading to stable complexes. This property is crucial in various applications, including:

- Dye Chemistry : Used in the synthesis of azo dyes, where it acts as a coupling component.

- Analytical Chemistry : Functions as a reagent for detecting metal ions due to its colorimetric properties .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Toxicological Assessments

Toxicological studies have shown that while this compound has low bioaccumulation potential, it can be irritating to the skin, eyes, and respiratory system . Environmental assessments have classified it under substances that may persist in the environment but do not accumulate significantly in living organisms .

Application in Textile Industry

A notable case study involved the application of this compound in textile dyeing processes. The compound was utilized as a reactive dye due to its ability to form strong covalent bonds with textile fibers, resulting in vibrant colors and improved wash fastness. The study highlighted its effectiveness compared to traditional dyes, particularly in terms of color stability and environmental safety .

Hydroxyl Radical-Based Advanced Oxidation Processes

Another study focused on the degradation of textile dyes using advanced oxidation processes (AOPs) involving hydroxyl radicals. This compound was included in the evaluation of AOPs for its efficiency in breaking down complex dye structures into less harmful substances. Results indicated significant degradation rates under specific conditions, showcasing its potential for wastewater treatment applications .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1,6-Naphthalenedisulfonic Acid | 130-27-4 | Different sulfonic acid positioning; used similarly. |

| 2,6-Naphthalenedisulfonic Acid | 92-41-0 | Similar structure but different biological activity. |

| Naphthalenesulfonic Acid | 130-15-4 | Simpler sulfonated derivative; used as a surfactant. |

The unique substitution pattern on the naphthalene ring of this compound influences both its reactivity and solubility properties compared to its isomers .

Properties

CAS No. |

5460-09-3 |

|---|---|

Molecular Formula |

C10H9NO7S2.Na C10H9NNaO7S2 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18); |

InChI Key |

NYNXHIHYODXUFX-UHFFFAOYSA-N |

SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-] |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

17265-34-8 5460-09-3 |

physical_description |

Dry Powder |

Pictograms |

Irritant |

Related CAS |

17265-34-8 3963-80-2 5460-09-3 |

Synonyms |

1-Amino-8-naphthol-3,6-disulfonic Acid Monosodium Salt; 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Monosodium Salt; Ash Acid; Sodium 8-Amino-1-naphthol-3,6-disulfonate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt in click reactions?

A1: While neither of the provided abstracts explicitly mentions 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt, they highlight the importance of ligand-assisted click chemistry. Click reactions, particularly copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), are highly valuable for their efficiency and selectivity in synthesizing diverse molecules.

Q2: Can you provide an example from the research of how ligand-assisted click chemistry is used to synthesize bioactive molecules?

A: One of the studies focuses on synthesizing 1,2,3-triazole pharmacophore-linked quinazolinone scaffolds using a ligand-assisted click reaction in water. [] Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets for drug discovery. By employing click chemistry, researchers can efficiently attach diverse chemical groups to the quinazolinone core via the 1,2,3-triazole linker. This modular approach allows for the rapid synthesis of a library of compounds with varying substituents, facilitating the exploration of structure-activity relationships and the identification of promising drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.